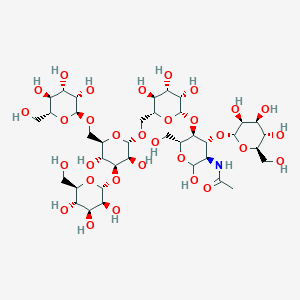

Man5GlcNAc

描述

Man5GlcNAc: is a complex oligosaccharide composed of five mannose units and one N-acetylglucosamine unit. It is a crucial component in the biosynthesis of N-linked glycans, which are essential for proper protein folding and function in eukaryotic cells. This compound plays a significant role in various biological processes and has applications in scientific research, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Man5GlcNAc can be achieved through both chemical and enzymatic methods. Chemically, it involves the stepwise addition of mannose units to a GlcNAc core. Enzymatic synthesis, on the other hand, utilizes specific glycosyltransferases to catalyze the formation of the oligosaccharide. The reaction conditions for both methods require precise control of temperature, pH, and the presence of specific cofactors to ensure the correct formation of the glycan structure.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation, where genetically modified microorganisms are used to produce the oligosaccharide. This method is preferred due to its scalability and cost-effectiveness compared to chemical synthesis. Advances in biotechnology have enabled the optimization of microbial strains to enhance the yield and purity of this compound.

化学反应分析

Types of Reactions

Man5GlcNAc can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically used to modify the glycan structure for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the glycan structure.

Major Products Formed

The major products formed from these reactions include oxidized mannose units, reduced forms of the glycan, and substituted derivatives with different functional groups. These modified forms of this compound are used in various research and industrial applications.

科学研究应用

Biochemical Significance

Man5GlcNAc is a pentasaccharide that plays a critical role in glycoprotein synthesis and is involved in cellular recognition processes. Its structure consists of five mannose residues linked to N-acetylglucosamine, making it a vital player in the glycosylation of proteins.

Applications in Biotechnology

- Protein Engineering : this compound is utilized in the production of recombinant glycoproteins. By modifying the glycosylation patterns of proteins, researchers can enhance their stability and efficacy. For instance, studies have shown that incorporating this compound into glycoproteins can improve their pharmacokinetic properties .

- Vaccine Development : The pentasaccharide has been explored as an adjuvant in vaccine formulations. Its ability to modulate immune responses makes it a candidate for enhancing vaccine efficacy against various pathogens .

Medical Applications

- Cancer Therapy : Research indicates that this compound can influence tumor cell behavior. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, suggesting potential therapeutic applications in oncology .

- Immunotherapy : this compound has been investigated for its role in modulating immune responses. It can enhance the activity of immune cells, such as dendritic cells, thereby improving the effectiveness of immunotherapies .

Case Studies

作用机制

The mechanism by which Man5GlcNAc exerts its effects involves its interaction with specific glycan-binding proteins and receptors. These interactions play a crucial role in cellular processes such as cell adhesion, immune response, and signal transduction. The molecular targets of this compound include lectins, glycosidases, and other glycan-binding proteins that are involved in various biological pathways.

相似化合物的比较

Man5GlcNAc is structurally similar to other N-linked glycans, such as Man9GlcNAc2 and GlcNAc2Man5. its unique composition of five mannose units and one N-acetylglucosamine unit distinguishes it from these compounds. The differences in structure result in distinct biological functions and applications for each glycan.

生物活性

Man5GlcNAc, a pentasaccharide composed of five mannose residues and two N-acetylglucosamine residues, plays a significant role in various biological processes, particularly in glycoprotein synthesis and cellular signaling. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Synthesis

This compound is a crucial intermediate in the N-glycosylation pathway, which is essential for the proper folding and stability of glycoproteins. The synthesis of this compound occurs in the endoplasmic reticulum (ER) and involves several enzymatic steps:

- Initial Glycosylation : The assembly of the oligosaccharide begins with the transfer of mannose residues from GDP-mannose to a lipid carrier, dolichol phosphate.

- Processing : After the initial glycosylation, the oligosaccharide undergoes trimming by α-mannosidases, resulting in various oligomannosidic structures, including Man5GlcNAc2 .

Biological Functions

Cellular Recognition and Signaling : this compound is involved in molecular recognition processes that facilitate cell-cell interactions and signaling pathways. It serves as a substrate for various glycosyltransferases, which modify glycoproteins to influence their function and stability .

Immune Response Modulation : Research indicates that this compound can modulate immune responses by acting as an immunogenic determinant. Its presence on glycoproteins can influence how these molecules are recognized by immune cells, thus affecting overall immune responses .

Case Studies

-

N-Glycan Processing in Yeast :

A study investigated the role of this compound in yeast cells where specific mutations led to the accumulation of this oligosaccharide. The findings demonstrated that enzymes responsible for mannosylation were critical for synthesizing complex N-glycans necessary for yeast survival and function . -

Pathogen Susceptibility in Model Organisms :

In Caenorhabditis elegans, GNTI-null mutants showed increased susceptibility to bacterial pathogens, highlighting the importance of complex N-glycan modifications involving this compound in host defense mechanisms .

Research Findings

- Enzymatic Activity : Studies have shown that mannosyltransferases utilize this compound as an acceptor substrate for further glycan modifications. For example, the enzyme GlcNAc transferase I (GNTI) specifically acts on this compound to initiate complex N-glycan formation .

- Metal Ion Dependency : The enzymatic reactions involving this compound are influenced by metal ions; manganese (Mn²⁺) is required for certain mannosylation steps, while zinc (Zn²⁺) can inhibit specific reactions .

Data Tables

| Characteristic | Details |

|---|---|

| Molecular Formula | C₁₃H₂₃N₂O₁₁ |

| Molecular Weight | 341.36 g/mol |

| Role in Glycosylation | Intermediate in N-glycan biosynthesis |

| Key Enzymes | Mannosyltransferases (e.g., GNTI) |

常见问题

Basic Research Questions

Q. What is the structural composition of Man5GlcNAc, and how is it biosynthesized in vitro?

Man5GlcNAc is a high-mannose N-glycan with a core structure of five mannose residues linked to a chitobiose (GlcNAc2) motif. Its biosynthesis involves enzymatic trimming of Man9GlcNAc2Asn (isolated from soybean flour) using α1,2-mannosidase from Bacteroides thetaiotaomicron to remove terminal mannose residues, followed by EndoA cleavage to release Man5GlcNAc. Purity is confirmed via HPAEC-PAD and MALDI-TOF analysis .

Methodological Steps :

- Substrate Preparation : Isolate Man9GlcNAc2Asn from soybean flour.

- Enzymatic Trimming : Incubate with α1,2-mannosidase (0.02 mg/mL) in 50 mM citrate buffer (pH 5.6, 5 mM CaCl2) at 37°C for 8 hours.

- Core Cleavage : Treat with EndoA to hydrolyze the chitobiose core.

- Purification : Use gel filtration (Sephadex G-15) and lyophilization.

- Validation : HPAEC-PAD for glycan profiling; MALDI-TOF for mass confirmation .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

Key techniques include:

- HPAEC-PAD : High-pH anion-exchange chromatography with pulsed amperometric detection for resolving glycan isomers.

- MALDI-TOF MS : Validates molecular mass and detects impurities.

- X-ray Crystallography : Resolves atomic-level interactions in ligand-protein complexes (e.g., NgtS-Man5GlcNAc binding) .

Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | HPAEC-PAD | Profile glycan homogeneity |

| 2 | MALDI-TOF | Confirm molecular mass (± 0.96 Da error tolerance) |

| 3 | Crystallography | Map binding interactions (e.g., hydrogen bonds with GlcNAc residues) |

Advanced Research Questions

Q. How does this compound interact with bacterial solute-binding proteins (SBPs) like NgtS in Streptococcus pneumoniae?

NgtS, an SBP in an ABC transporter, binds Man5GlcNAc via specific hydrogen bonds and hydrophobic interactions. The reducing-end GlcNAc residue is buried in a binding pocket, contributing ~70% of the binding free energy (ΔG), while the α-(1,3/1,6)-linked mannose residues enhance affinity by two orders of magnitude. Structural studies (X-ray crystallography at 3σ resolution) reveal critical residues (e.g., Asp<sup>214</sup>, Asn<sup>143</sup>) stabilizing the ligand .

Experimental Design :

- Ligand Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd ~10<sup>−6</sup> M for Man5GlcNAc).

- Crystallization : Co-crystallize NgtS with Man5GlcNAc in 20% PEG 3350, 0.2 M ammonium nitrate.

- Data Analysis : Use software like PHENIX for structure refinement and PyMOL for interaction mapping .

Q. What methodologies resolve contradictions in this compound degradation pathways across bacterial species?

Discrepancies arise in extracellular vs. intracellular degradation. Streptococcus pneumoniae employs EndoD to cleave Man3-5GlcNAc, requiring transport via the ABC<sup>NG</sup> system for intracellular processing. Contrast this with Bacteroides, which extracellularly hydrolyzes glycans.

Approach :

- Comparative Enzymology : Test substrate specificity of EndoD homologs across species.

- Knockout Studies : Delete ABC<sup>NG</sup> transporter genes and assess glycan utilization via growth assays.

- Metabolomics : Track Man5GlcNAc fragments using LC-MS/MS .

Q. How can researchers design experiments to study this compound's role in glycoprotein folding quality control?

Use endoplasmic reticulum (ER) α-mannosidase inhibitors (e.g., kifunensine) to accumulate Man5GlcNAc on glycoproteins in cell cultures. Combine with pulse-chase assays and lectin blotting (e.g., ConA for high-mannose glycans) to monitor processing kinetics .

Key Controls :

- Negative Control : Cells treated with tunicamycin (N-glycosylation inhibitor).

- Validation : LC-MS/MS of released glycans after PNGase F treatment.

Q. Data Contradiction Analysis

Q. Why do binding affinities of this compound vary between ITC and crystallography studies?

ITC measures solution-phase thermodynamics, while crystallography captures static interactions. For NgtS, ITC shows Kd = 1.2 µM for Man5GlcNAc, but crystallography highlights weaker mannose interactions (30% ΔG contribution). This discrepancy arises from entropic effects (e.g., ligand flexibility in solution) not resolved in crystal structures .

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO31/c1-8(44)39-15-31(69-36-26(55)22(51)17(46)10(3-41)64-36)30(12(5-43)62-33(15)59)68-38-28(57)24(53)19(48)13(67-38)6-61-35-29(58)32(70-37-27(56)23(52)18(47)11(4-42)65-37)20(49)14(66-35)7-60-34-25(54)21(50)16(45)9(2-40)63-34/h9-38,40-43,45-59H,2-7H2,1H3,(H,39,44)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33?,34+,35+,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKKRHDCADDMHT-DKEJTUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。